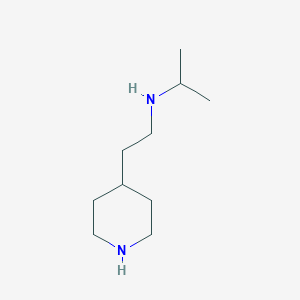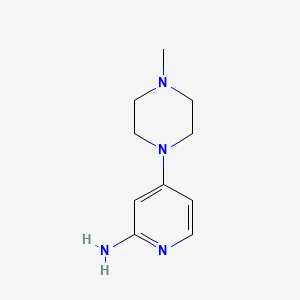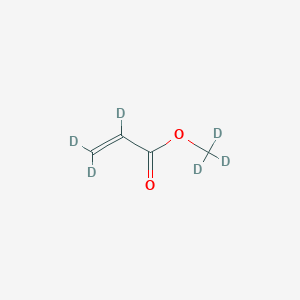
Methyl acrylate-d6
概要
説明
“Methyl acrylate-d6” is a non-standard isotope with the molecular formula C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da . It is also known by other names such as (2H)-2-Propénoate de (2H)méthyle, (2H)Methyl (2H)-2-propenoate, and (2H)Methyl (2H)prop-2-enoate . Methyl acrylate-d6 is a critical component of a wide range of applications where we are seeing a rise in market demand, from water treatment and thermoplastic products to inks, resins, and packaging materials .
Synthesis Analysis
The synthesis of (meth)acrylates, including Methyl acrylate-d6, has been studied extensively . One method involves the free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer, using 2,2′-azobisisobutyronitrile (AIBN) as an initiator . Another method involves the direct synthesis of acrylate monomers in heterogeneous continuous flow processes .
Molecular Structure Analysis
The molecular structure of Methyl acrylate-d6 is characterized by its molecular formula C4D6O2 . The structure, properties, spectra, suppliers, and links for Methyl Acrylate-d6 can be found on various chemical databases .
Chemical Reactions Analysis
Methyl acrylate-d6, like other acrylates, is highly reactive due to its α,β-unsaturated carboxyl structure . The global reactivity data show that incoming nucleophilic secondary amines preferentially attack the acrylic derived units acrylate and acrylamide .
Physical And Chemical Properties Analysis
Acrylates, including Methyl acrylate-d6, are important class of polymers that are rubbery, soft, and tough . They possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . These materials are used in sundry applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .
科学的研究の応用
Polymerization Analysis
Kinetic and Structural Analysis in Polymerization : Methyl acrylate (MA) is utilized in Cu(0)-catalyzed polymerization. In a study, the polymerization of MA in different solvents showed varying kinetics and active chain ends of the polymer at high conversion rates (Nguyen et al., 2012).
Photoinduced Living Radical Polymerization : Another research highlighted the use of MA in photoinduced living radical polymerization, creating polymers with low dispersities and excellent end group fidelity. This process was effective for a range of acrylates and showed potential in material chemistry for precise spatiotemporal control (Anastasaki et al., 2014).
In Situ Investigation of Photopolymerization : MA was also studied in photopolymerization experiments. The research demonstrated the “living” features of photopolymerization related to the concentration of specific compounds, providing insights into the controlled radical polymerization process (Wang et al., 2013).
Environmental and Material Science Applications
Waste Gas Treatment : Research on the treatment of MA waste gas using a biotrickling filter showed excellent removal efficiency. This highlights the environmental application of MA in mitigating toxic gas emissions (Wu et al., 2016).
Mechanical and Thermophysical Properties : The incorporation of MA in mesoporous silica MCM-48 was studied to enhance the mechanical and thermophysical properties of poly(methyl acrylate) (PMA). This research is significant in the field of material science for developing reinforced polymers (Pérez et al., 2007).
Copolymerization with Ethylene and α-Olefins : MA was used in palladium-catalyzed insertion copolymerizations with ethylene and α-olefins. This study is pivotal in understanding the mechanistic aspects of producing high molar mass polymers (Mecking et al., 1998).
Biotechnological and Chemical Engineering Applications
Acrylamide-Free Flocculant for Sludge Dewatering : A study on copolymers of MA for sludge dewatering in wastewater treatment presented an acrylamide-free alternative, emphasizing its application in environmental engineering (Lu et al., 2014).
Biocatalytic Synthesis in Hydrogels : MA's role in the lipase-catalyzed transesterification for the production of polyacrylate-based hydrogels showcases its application in biocatalysis and potential in medical and pharmaceutical industries (Martin et al., 1992).
Computational and Theoretical Studies
Computational Study in High-Temperature Polymerization : A computational study on the high-temperature homopolymerization of MA provided insights into the energy barriers and rate constants, crucial for chemical engineering and polymer science (Moghadam et al., 2013).
Sequence Distribution Analysis by NMR : The use of NMR spectroscopy in analyzing the sequence distribution of poly(methyl acrylate) further underlines the importance of MA in polymer characterization studies (Pasich et al., 2013).
Safety And Hazards
Methyl acrylate-d6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause skin irritation, serious eye irritation, an allergic skin reaction, respiratory irritation, and may be toxic if inhaled . It is harmful if swallowed or in contact with skin .
将来の方向性
There is a growing market demand for Methyl acrylate-d6 and other acrylates . Dow, for instance, announced an investment in methyl acrylate production in the US Gulf Coast to meet this growing demand . The new 50 kiloton nameplate capacity of methyl acrylate, set to be online in the first half of 2022, will enable global growth with a focus on supplying North American demand .
特性
IUPAC Name |
trideuteriomethyl 2,3,3-trideuterioprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJBEWLBFYGME-QNYGJALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)OC([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl acrylate-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



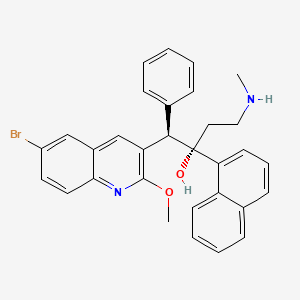
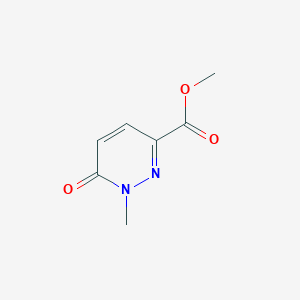
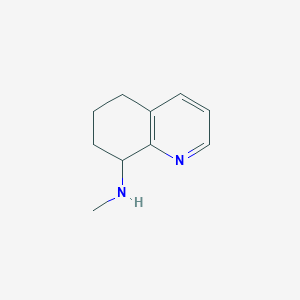
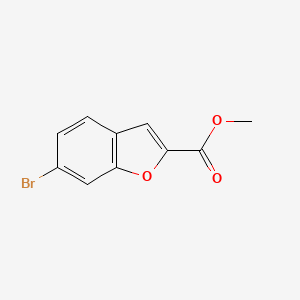
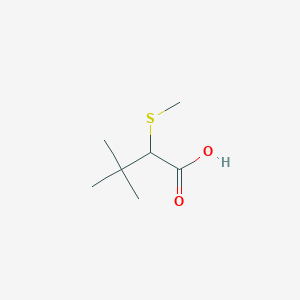
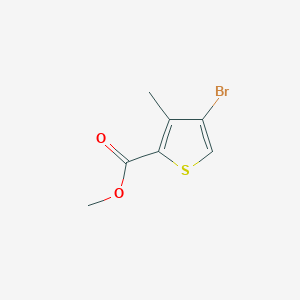
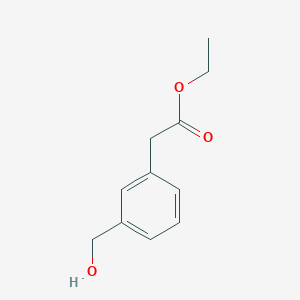
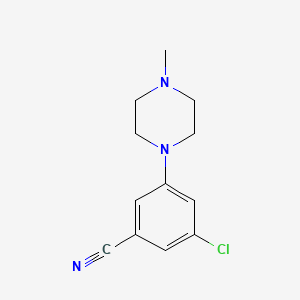
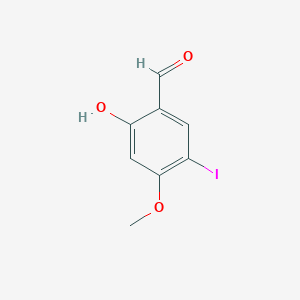
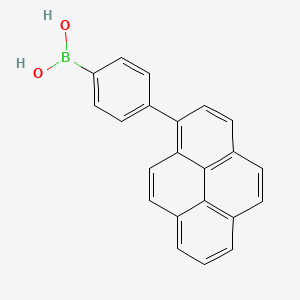
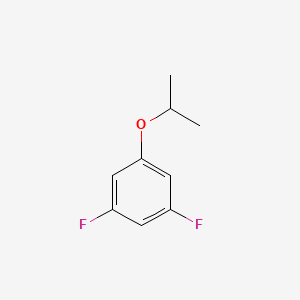
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
